molecular formula C16H15NO2 B2549630 2-(2,5-dimethoxyphenyl)-1H-indole CAS No. 344763-79-7

2-(2,5-dimethoxyphenyl)-1H-indole

Cat. No.: B2549630
CAS No.: 344763-79-7
M. Wt: 253.301
InChI Key: JGUXZQUIXPKHDB-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the 2,5-dimethoxyphenyl group in the indole structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a reaction with an appropriate indole precursor, such as indole-2-carboxylic acid, in the presence of a catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole or phenyl ring.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)-1H-indole: This compound has a similar structure but with a bromine atom at the 4-position of the phenyl ring.

    2-(2,5-Dimethoxyphenyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1H-indole is unique due to the presence of both the 2,5-dimethoxyphenyl group and the indole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-12-7-8-16(19-2)13(10-12)15-9-11-5-3-4-6-14(11)17-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUXZQUIXPKHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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